molecular formula C12H15ClFN3 B1442351 5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride CAS No. 1158245-62-5

5-Fluoro-2-piperidin-3-YL-1H-benzoimidazole hydrochloride

Cat. No.: B1442351
CAS No.: 1158245-62-5
M. Wt: 255.72 g/mol
InChI Key: PXHRJOHWNQCIPN-UHFFFAOYSA-N
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Scientific Research Applications

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride is unique due to the specific positioning of the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-2-piperidin-3-yl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHRJOHWNQCIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700229
Record name 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158245-62-5
Record name 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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